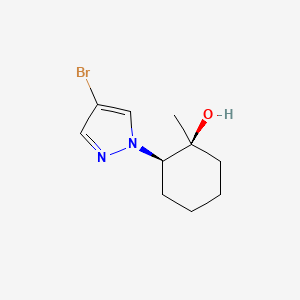
(1S,2R)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol is a chiral compound featuring a cyclohexane ring substituted with a bromo-pyrazole moiety and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of reactions starting from simple precursors such as cyclohexanone.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions.
Attachment of the Bromo-Pyrazole Moiety: The bromo-pyrazole moiety is attached through a nucleophilic substitution reaction, where a pyrazole derivative reacts with a bromoalkane.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromo-pyrazole moiety can undergo reduction reactions to form various derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, osmium tetroxide, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Various reduced derivatives of the bromo-pyrazole moiety.
Substitution: Amino, thio, or alkoxy derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its chiral nature.
Material Science: It can be incorporated into polymers to impart specific properties such as chirality or reactivity.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Protein Binding: It can be used in studies of protein-ligand interactions.
Medicine
Drug Development: The compound can serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Diagnostics: It can be used in the development of diagnostic agents for detecting specific biomolecules.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Polymer Production: It can be used in the production of specialty polymers with unique properties.
作用機序
The mechanism of action of (1S,2R)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromo-pyrazole moiety can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target.
類似化合物との比較
Similar Compounds
(1S,2R)-2-(4-Chloro-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol: Similar structure but with a chlorine atom instead of bromine.
(1S,2R)-2-(4-Fluoro-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol: Similar structure but with a fluorine atom instead of bromine.
(1S,2R)-2-(4-Methyl-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromo-pyrazole moiety in (1S,2R)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol imparts unique reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions such as halogen bonding, which can enhance the compound’s binding affinity and specificity for certain targets.
特性
分子式 |
C10H15BrN2O |
|---|---|
分子量 |
259.14 g/mol |
IUPAC名 |
(1S,2R)-2-(4-bromopyrazol-1-yl)-1-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H15BrN2O/c1-10(14)5-3-2-4-9(10)13-7-8(11)6-12-13/h6-7,9,14H,2-5H2,1H3/t9-,10+/m1/s1 |
InChIキー |
GCDRUPPDVLTYAF-ZJUUUORDSA-N |
異性体SMILES |
C[C@@]1(CCCC[C@H]1N2C=C(C=N2)Br)O |
正規SMILES |
CC1(CCCCC1N2C=C(C=N2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate](/img/structure/B12949022.png)
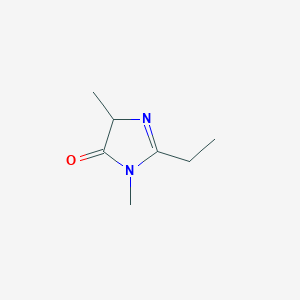
![1-Oxa-6-azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B12949025.png)
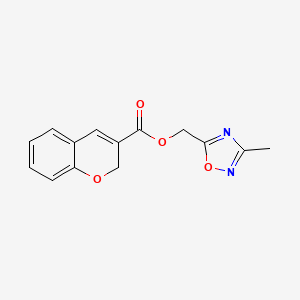
![2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12949032.png)
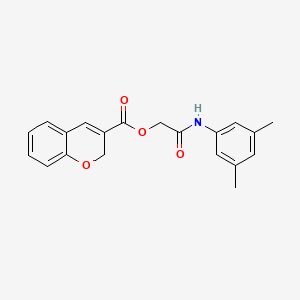
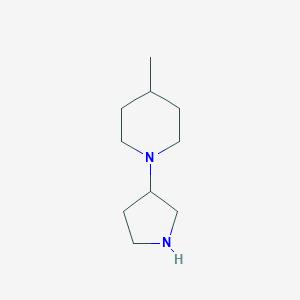
![tert-Butyl 1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B12949048.png)
![methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate](/img/structure/B12949055.png)

![tert-Butyl 2,6-diazaspiro[3.6]decane-6-carboxylate](/img/structure/B12949069.png)
